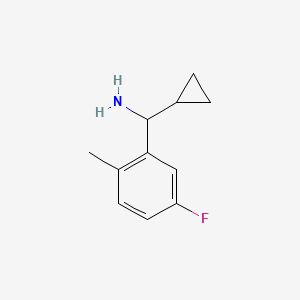

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Description

Molecular Architecture and Stereochemical Considerations

The molecular framework of cyclopropyl(5-fluoro-2-methylphenyl)methanamine comprises three distinct components: a cyclopropane ring, a 5-fluoro-2-methylphenyl group, and a methanamine moiety. The cyclopropane ring introduces conformational rigidity due to its strained three-membered carbon structure, which enhances binding affinity to biological targets such as serotonin receptors. The 5-fluoro-2-methylphenyl group consists of a benzene ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The fluorine atom increases lipophilicity and modulates electronic properties through its electron-withdrawing effects, while the methyl group contributes steric bulk, influencing receptor selectivity. The methanamine group (-NH$$_2$$) facilitates hydrogen bonding and ionic interactions with receptor sites, particularly in the central nervous system.

Stereochemical considerations are critical due to the presence of two chiral centers in the cyclopropane ring. The compound exists as two enantiomers: (1R,2R) and (1S,2S). These enantiomers exhibit distinct biological activities, as demonstrated by their differential binding to serotonin receptors. For instance, the (1R,2R)-enantiomer shows higher affinity for the 5-HT$$_{2C}$$ receptor compared to its (1S,2S) counterpart.

Table 1: Structural Components and Functional Roles

| Component | Role in Molecular Activity |

|---|---|

| Cyclopropane ring | Conformational rigidity, enhanced binding to biological targets |

| 5-Fluoro substituent | Increased lipophilicity, electronic modulation via electron-withdrawing effects |

| 2-Methyl substituent | Steric hindrance, improved receptor selectivity |

| Methanamine group | Hydrogen bonding and ionic interactions with neurotransmitter receptors |

Crystallographic Analysis and Conformational Studies

While explicit crystallographic data for this compound remain limited, computational models and related analogues provide insights into its conformational behavior. Molecular docking studies using 5-HT$${2C}$$ receptor structures reveal that the cyclopropane ring adopts a puckered conformation, optimizing interactions with hydrophobic pockets in the receptor’s binding site. The fluorine atom at the 5-position of the phenyl ring engages in dipole-dipole interactions with serine residues (e.g., Ser159 in 5-HT$${2C}$$), stabilizing the ligand-receptor complex.

The methyl group at the 2-position introduces torsional strain in the phenyl ring, restricting rotational freedom and favoring a planar orientation that complements the receptor’s geometry. This steric constraint enhances selectivity for 5-HT$${2C}$$ over closely related receptors such as 5-HT$${2A}$$ and 5-HT$$_{2B}$$.

Table 2: Key Conformational Features

| Feature | Impact on Receptor Interaction |

|---|---|

| Cyclopropane puckering | Aligns with hydrophobic regions of 5-HT$$_{2C}$$ binding site |

| Fluorine orientation | Stabilizes complex via dipole interactions with serine residues |

| Methyl group restriction | Limits phenyl ring rotation, improving selectivity |

Comparative Analysis of Enantiomeric Forms

The (1R,2R)- and (1S,2S)-enantiomers of this compound exhibit marked differences in pharmacological activity. The (1R,2R)-enantiomer demonstrates potent agonism at 5-HT$${2C}$$ receptors, with an EC$${50}$$ of 8.0 nM and 96% efficacy in in vitro assays. In contrast, the (1S,2S)-enantiomer shows reduced potency (EC$$_{50}$$ > 250 nM) and minimal receptor activation. This stereospecificity arises from the spatial arrangement of the cyclopropane ring and substituents, which either complement or clash with the receptor’s chiral binding pocket.

Enantioselective synthesis of the compound is achieved via asymmetric cyclopropanation using chiral copper catalysts, yielding enantiomers with >98% enantiomeric excess. The absolute configuration of the active (1R,2R)-enantiomer correlates with enhanced hydrogen bonding between the methanamine group and Asp134 in the 5-HT$$_{2C}$$ receptor, a critical interaction for agonist activity.

Table 3: Enantiomer-Specific Activity Profiles

| Enantiomer | 5-HT$${2C}$$ EC$${50}$$ (nM) | 5-HT$$_{2B}$$ Selectivity | Key Interaction |

|---|---|---|---|

| (1R,2R) | 8.0 | >100-fold | Asp134 hydrogen bonding, Ser159 dipole interaction |

| (1S,2S) | >250 | <10-fold | Steric clash with Tyr358 residue |

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

cyclopropyl-(5-fluoro-2-methylphenyl)methanamine |

InChI |

InChI=1S/C11H14FN/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8/h2,5-6,8,11H,3-4,13H2,1H3 |

InChI Key |

QCKZFGNGDJYZRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-fluoro-2-methylphenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 5-fluoro-2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine has been studied for its potential as a therapeutic agent, particularly as a selective agonist for the 5-HT2C receptor. This receptor is implicated in various central nervous system disorders, including anxiety and depression. The compound's structural modifications, such as the introduction of fluorine atoms, enhance its potency and selectivity for the 5-HT2C receptor while minimizing activity at 5-HT2A and 5-HT2B receptors, which could lead to fewer side effects associated with broader receptor activation .

Structure-Activity Relationship Studies

Research has indicated that modifications to the cyclopropyl ring and the phenyl substituent can significantly impact the compound's biological activity. For instance, the introduction of alkoxy groups or additional halogens can improve selectivity and binding affinity to the target receptors. These findings are crucial for optimizing drug candidates aimed at treating psychiatric disorders .

Synthesis Methodologies

Synthetic Routes

The synthesis of this compound often involves multi-step organic reactions, including cyclopropanation and amination processes. Techniques such as transition metal-catalyzed cycloaddition have been employed to construct fluorinated cyclopropane derivatives efficiently .

Catalytic Approaches

Recent studies have demonstrated the use of SmI2-catalyzed reactions for the efficient coupling of cyclopropyl ketones, which can serve as intermediates in synthesizing more complex derivatives of this compound . This method highlights the compound's versatility in organic synthesis.

Biological Interactions

The compound exhibits significant biological activity due to its interaction with various molecular targets. Preliminary studies suggest that it may function as an agonist at the 5-HT2C receptor, influencing neurotransmitter release and potentially mitigating symptoms associated with mood disorders .

Case Studies

In vivo studies have shown promising results regarding the efficacy of this compound in animal models of anxiety and depression. These studies indicate that compounds with similar structural characteristics can effectively modulate serotonin pathways, leading to improved behavioral outcomes .

Data Table: Comparison of Cyclopropyl Derivatives

| Compound Name | Receptor Affinity (EC50) | Selectivity (2B/2C) | Notable Effects |

|---|---|---|---|

| This compound | 4.7 nM | 2-fold | Agonist activity at 5-HT2C receptor |

| 2-(5-fluoro-2-methoxyphenyl)cyclopropylmethylamine | 5.2 nM | 7-fold | High potency and selectivity over other receptors |

| Fluorinated analogs | Varies | Varies | Enhanced brain penetration and reduced metabolism |

Mechanism of Action

The mechanism of action of Cyclopropyl(5-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 5-fluoro-2-methylphenyl group in the target compound distinguishes it from structurally related analogs. Key comparisons include:

Stereochemical Considerations

Stereochemistry plays a critical role in biological activity. For example:

- (+)-40 and (+)-41 () exhibit enantioselective synthesis (e.g., +10.0° optical rotation), suggesting that the target compound’s stereochemistry (if chiral) could modulate receptor selectivity .

- Compound 21e () highlights diastereoselectivity (32% yield for the desired isomer), underscoring the importance of stereochemical control in optimizing activity .

Spectroscopic Characterization

- NMR and HRMS : The target compound’s ¹H NMR would show distinct peaks for the cyclopropyl (δ ~1.0–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm), similar to compounds 35–39 .

- HRMS Validation : Experimental HRMS data for analogs (e.g., compound 38: calc. 409.1893, obs. 409.1890) confirm structural integrity, a critical step for the target compound .

Receptor Binding Profiles

- 5-HT2C Selectivity : Compounds 38 and 39 () demonstrate functional selectivity for 5-HT2C over 5-HT2A/B receptors, suggesting that the target compound’s 2-methyl group may further enhance selectivity by reducing off-target interactions .

- Kinase Inhibition : ALK inhibitors (e.g., compound 40) with trifluoromethyl groups show higher potency (IC₅₀ < 10 nM) compared to fluorine/methyl-substituted analogs, indicating substituent-dependent efficacy .

Metabolic Stability

- Fluorine atoms (as in the target compound) generally improve metabolic stability by blocking cytochrome P450 oxidation sites, whereas methoxy groups (e.g., compound 38) may undergo demethylation, reducing bioavailability .

Biological Activity

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine, also known as (S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activity. This article delves into its biological activity, particularly its interaction with serotonin receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group linked to a methanamine moiety, which is further substituted with a 5-fluoro-2-methylphenyl group. The presence of the fluorine atom enhances lipophilicity and biological activity, making it a candidate for various pharmaceutical applications. Its molecular formula is CHFN, with a molecular weight of approximately 179.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 179.24 g/mol |

| Functional Groups | Cyclopropyl, Fluorinated Aromatic |

Interaction with Serotonin Receptors

This compound exhibits significant biological activity as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor . This receptor plays a crucial role in mood regulation and appetite control, making the compound a potential candidate for treating psychiatric disorders such as anxiety and depression.

- Selectivity : The compound shows high affinity for the 5-HT2C receptor while being selective over other serotonin receptor subtypes like 5-HT2A and 5-HT2B. This selectivity is critical for minimizing side effects associated with non-selective serotonin receptor activation.

Structure-Activity Relationship (SAR)

Research indicates that the incorporation of fluorine into the cyclopropane ring alters the conformation of the compound, potentially leading to enhanced potency and selectivity at the 5-HT2C receptor. The structure-activity relationship studies have demonstrated that modifications at specific positions on the phenyl ring can significantly affect biological activity.

- Fluorination : The introduction of fluorine atoms has been shown to improve lipophilicity and metabolic stability.

- Substituent Effects : Variations in substituents on the aromatic ring influence the binding affinity and selectivity towards serotonin receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Pharmacological Evaluation : A study evaluated various fluorinated cyclopropane derivatives for their activities at 5-HT receptors, revealing that compounds similar to this compound exhibited promising results in modulating neurotransmitter activity .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in mood disorders. Preliminary findings suggest that it may reduce anxiety-like behaviors in rodents, indicating its potential application in treating anxiety disorders .

- Comparative Analysis : A comparative analysis of cyclopropyl derivatives demonstrated that substituents significantly impact their agonistic properties at serotonin receptors, with certain configurations leading to higher selectivity and potency .

Q & A

Q. Characterization :

- 1H/13C NMR : Peaks for the cyclopropyl group appear as distinct multiplet signals (δ 0.5–1.5 ppm for 1H; δ 10–25 ppm for 13C). Aromatic protons from the 5-fluoro-2-methylphenyl group resonate at δ 6.5–7.5 ppm ().

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error ().

Advanced: How can enantiomeric purity of this compound be ensured, and what chiral resolution methods are effective?

Q. Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. For example, (+)- and (-)-enantiomers of similar cyclopropylmethylamines were resolved with >99% ee using HPLC ().

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of racemic mixtures.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models (e.g., TD-DFT calculations).

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Q. Methodological Answer :

- NMR Spectroscopy : Assign all protons and carbons, focusing on the cyclopropyl ring (e.g., geminal coupling constants ~2–4 Hz) and fluorine coupling (e.g., ³JHF ~8 Hz) ().

- HRMS : Use high-resolution mass spectrometry to confirm molecular formula (e.g., C₁₁H₁₃F₃N requires m/z 216.1002 [M+H]⁺).

- HPLC-PDA : Monitor purity (>95%) at 254 nm using C18 columns ().

Advanced: How does the cyclopropyl group influence the compound’s metabolic stability and receptor binding?

Q. Methodological Answer :

- Metabolic Stability :

- Conduct in vitro microsomal assays (human/rat liver microsomes) to compare half-life (t₁/₂) with non-cyclopropyl analogs. Cyclopropyl rings reduce oxidative metabolism by cytochrome P450 enzymes due to strain resistance ().

- Receptor Binding :

- 5-HT2C Selectivity : Cyclopropyl groups enhance conformational restriction, improving selectivity over 5-HT2A/2B. Use radioligand binding assays (³H-LSD or ³H-mesulergine) to measure IC₅₀ values ().

- MD Simulations : Model interactions with serotonin receptors to identify key hydrophobic pockets occupied by the cyclopropyl group.

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis ().

- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent degradation.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste ().

Advanced: How can computational modeling predict the compound’s blood-brain barrier (BBB) permeability?

Q. Methodological Answer :

- QSAR Models : Use logP (calculated ~2.5) and polar surface area (<70 Ų) to predict moderate BBB penetration.

- MD Simulations : Simulate passive diffusion across lipid bilayers using CHARMM-GUI. Cyclopropyl’s rigidity may reduce membrane interaction time, enhancing permeability ().

- In Vivo Validation : Administer radiolabeled compound to rodents and measure brain/plasma ratios via LC-MS.

Basic: What are the common byproducts or impurities during synthesis, and how are they mitigated?

Q. Methodological Answer :

- Byproducts :

- Diastereomers : Formed during cyclopropanation. Monitor via HPLC and optimize reaction temperature (e.g., -20°C for stereocontrol).

- Oxidation Products : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent amine oxidation.

- Purification :

- Flash Chromatography : Employ gradient elution (hexane/EtOAc) to separate cyclopropyl derivatives from linear analogs.

- Recrystallization : Use ethanol/water mixtures for final purity (>99%).

Advanced: What strategies resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Assay Standardization :

- Use uniform cell lines (e.g., HEK-293T expressing human 5-HT2C) and buffer conditions (e.g., 1% DMSO).

- Functional vs. Binding Assays :

- Compare cAMP inhibition (functional) with radioligand displacement (binding) to distinguish agonism vs. inverse agonism.

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across datasets ().

Basic: What solvents and reaction conditions stabilize the compound during synthesis?

Q. Methodological Answer :

- Solvents : Use anhydrous DCE or THF for moisture-sensitive steps. Methanol is suitable for NaBH₄ reductions ().

- Temperature : Maintain ≤0°C during cyclopropanation to minimize ring-opening.

- Catalysts : Optimize Lewis acids (e.g., ZnI₂) for stereoselective cyclopropane formation.

Advanced: How can isotopic labeling (e.g., ¹⁴C, ²H) track metabolic pathways?

Q. Methodological Answer :

- Synthesis : Incorporate ¹⁴C at the cyclopropyl methylene group via ¹⁴C-diazomethane cycloaddition.

- Metabolite ID : Use LC-MS/MS with stable isotope tracing to identify hydroxylated or N-dealkylated metabolites.

- Autoradiography : Administer ¹⁴C-labeled compound to rodents and quantify tissue distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.